Home > Products > Screening Compounds P82658 > N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE
N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE -

N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE

Catalog Number: EVT-4143638
CAS Number:
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , ]. It exhibits no intrinsic agonist activity but potentiates the effects of glutamate, quisqualate, and (RS)-3,5-dihydroxyphenylglycine (DHPG) at the mGluR5 receptor. Studies have shown that CPPHA binds to a novel allosteric site on mGluR5, distinct from the MPEP binding site [, , ].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and selective positive allosteric modulator of mGluR5 that binds to the MPEP site [, ]. It effectively potentiates mGluR5 responses, demonstrating selectivity over mGluR1 [, ]. VU-29's actions are blocked by 5-methyl-2-(phenylethynyl)pyridine (5MPEP), a neutral ligand at the MPEP allosteric site, and are eliminated by a mutation (A809V/mGluR5) that disrupts MPEP site binding [].

Relevance: Although VU-29 belongs to the pyrazole class and differs significantly in structure from N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide, it is mentioned as a contrasting example of an mGluR5 PAM that acts through the MPEP site, unlike CPPHA [, ]. This comparison highlights the diverse nature of mGluR5 allosteric modulators and their distinct binding sites.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGlu5 PAM that exhibits greater subtype selectivity than CPPHA []. Like CPPHA, NCFP binds to a non-MPEP allosteric site, potentiates mGlu5-mediated responses, and displays stimulus bias, not affecting hippocampal synaptic plasticity [].

Relevance: NCFP shares the core 1,3-dioxoisoindolin-2-yl structure with N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide, but NCFP has a 4-fluoro substituent on the isoindoline-1,3-dione ring and a 4-chloro-2-picolinamide side chain attached to the phenyl ring []. These structural similarities place both compounds within the same chemical class, demonstrating the potential for exploring different substitutions on the isoindoline-1,3-dione core and the connected side chain for modulating mGluR5 activity.

VU0001850 and VU0040237

Compound Description: VU0001850 (EC50 = 1.3 μM, 106% Glumax) and VU0040237 (EC50 = 350 nM, 84% Glu Max) are novel benzamide mGlu5 PAMs discovered through high-throughput screening []. Their identification led to the development of VU0357121, a highly potent mGlu5 PAM with an EC50 of 33 nM [].

Relevance: While belonging to a different chemical class than N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide, these benzamide PAMs, along with VU0357121 and the neutral allosteric ligand VU0365396 [], highlight the diversity of non-MPEP site mGlu5 allosteric modulators. Their discovery emphasizes the potential for finding additional mGlu5 modulators with novel structures and pharmacological profiles.

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective allosteric potentiator of mGluR5. Similar to CPPHA, it does not affect baseline calcium levels but induces leftward shifts in the concentration-response curve to agonists in both recombinant systems and native astrocytes [, , ]. Interestingly, DFB shows a consistent effect on both calcium responses and ERK1/2 phosphorylation, unlike CPPHA, which displays differential effects on these signaling pathways [, ].

Relevance: Despite DFB's different structure, it serves as a point of comparison for understanding the unique pharmacological profile of CPPHA and its analogs [, , ]. These comparisons demonstrate that although allosteric potentiators can share similar effects on some signaling pathways, they can also exhibit divergent modulation of other signaling cascades.

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound is a phthalimide derivative investigated as a potential drug candidate for sickle cell anemia []. Its mutagenicity was evaluated using Salmonella typhimurium strains TA100 and TA102 [].

Relevance: This compound shares the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structure with N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide, with a nitrate ester replacing the acetamide side chain. This structural similarity, along with other phthalimide derivatives tested in the same study [], demonstrates the potential for exploring different side chains attached to the phthalimide core for developing therapeutic agents.

Properties

Product Name

N-(2-METHOXYPHENYL)-N-[(5-METHYL-1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE

IUPAC Name

N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]acetamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H24N2O4/c1-12-8-9-14-15(10-12)19(24)21(18(14)23)11-20(13(2)22)16-6-4-5-7-17(16)25-3/h4-7,12,14-15H,8-11H2,1-3H3

InChI Key

JQHJFAKRHKWFEY-UHFFFAOYSA-N

SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CN(C3=CC=CC=C3OC)C(=O)C

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)CN(C3=CC=CC=C3OC)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.